3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate
CAS No.: 1428131-72-9
Cat. No.: VC2767984
Molecular Formula: C9H11NO6
Molecular Weight: 229.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428131-72-9 |
|---|---|
| Molecular Formula | C9H11NO6 |
| Molecular Weight | 229.19 g/mol |
| IUPAC Name | 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate |
| Standard InChI | InChI=1S/C9H11NO6/c1-2-15-8(13)5-9(14)16-10-6(11)3-4-7(10)12/h2-5H2,1H3 |
| Standard InChI Key | XXARCHBTNULQNM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)ON1C(=O)CCC1=O |
| Canonical SMILES | CCOC(=O)CC(=O)ON1C(=O)CCC1=O |
Introduction
Chemical Structure and Properties
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate (CAS: 1428131-72-9) is characterized by its unique molecular structure that features a propanedioate (malonate) backbone with an ethyl ester group at one end and an NHS ester at the other. This compound has a molecular formula of C9H11NO6 and a molecular weight of 229.19 g/mol. The NHS portion of the molecule (2,5-dioxopyrrolidin-1-yl group) serves as an activated ester that readily reacts with primary amines to form stable amide bonds under mild conditions.
The compound's chemical identifiers and physical properties are summarized in Table 1:
Table 1: Chemical Identifiers and Properties of 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate
| Property | Value |
|---|---|
| CAS Number | 1428131-72-9 |
| Molecular Formula | C9H11NO6 |
| Molecular Weight | 229.19 g/mol |
| IUPAC Name | 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate |
| Standard InChI | InChI=1S/C9H11NO6/c1-2-15-8(13)5-9(14)16-10-6(11)3-4-7(10)12/h2-5H2,1H3 |
| Standard InChIKey | XXARCHBTNULQNM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC(=O)ON1C(=O)CCC1=O |
| Physical State | Not specified in sources, likely a solid or oil |
| Usage Category | Research use only, not for human or veterinary use |
The structure of this compound incorporates several key functional groups that define its chemical behavior. The NHS ester moiety is particularly important as it acts as an excellent leaving group in nucleophilic substitution reactions, facilitating efficient coupling with amine-containing molecules. The ethyl ester group provides additional synthetic versatility, as it can undergo various transformations including hydrolysis, transesterification, or reduction.
Structural Comparison with Related Compounds
To better understand the positioning of 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate within the broader context of chemical compounds, it is valuable to compare it with related molecules that share structural similarities or functional characteristics.
Table 2: Comparative Analysis with Related Compounds
Diethyl malonate shares the propanedioate backbone with our compound of interest but features two identical ethyl ester groups rather than the mixed ethyl/NHS ester functionality. This structural difference significantly alters the reactivity profile, with diethyl malonate being primarily valuable for its acidic methylene group that can participate in various C-C bond-forming reactions .
Mal-amido-PEG2-NHS represents a more complex heterobifunctional crosslinking reagent that contains both an NHS ester and a maleimide group separated by a polyethylene glycol (PEG) spacer . This compound offers orthogonal reactivity toward different functional groups (amines and thiols), enabling more sophisticated bioconjugation strategies compared to the simpler 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate.
Biological and Chemical Applications
The structural features of 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate suggest several important applications in chemical biology and medicinal chemistry research.
Bioconjugation Chemistry
The NHS ester functionality makes this compound particularly valuable in bioconjugation applications, where it can react with primary amines in proteins (lysine residues and N-terminus) to form stable amide bonds under mild, physiological conditions. This reactivity profile positions the compound as a useful tool for:
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Protein modification and labeling
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Preparation of protein conjugates for immunological studies
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Development of enzyme inhibitors through targeted covalent modification
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Anchoring biomolecules to solid supports for affinity chromatography or biosensor applications
Synthetic Intermediate in Medicinal Chemistry
The compound may serve as a valuable intermediate in the synthesis of more complex bioactive molecules. Its dual functionality (NHS ester and ethyl ester) provides differential reactivity that can be exploited in sequential modification strategies. This property is particularly useful in:
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Construction of bioactive peptide derivatives
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Synthesis of enzyme inhibitors with tailored reactivity
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Development of prodrugs with controlled release mechanisms
Research Significance and Future Directions
The significance of 3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate in current research contexts can be appreciated through several perspectives:
Chemical Biology Tools
As research in chemical biology continues to advance, there is an increasing demand for reagents that can selectively modify proteins and other biomolecules under mild conditions. The compound's NHS ester functionality positions it as a valuable tool in this domain, potentially contributing to:
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Development of activity-based protein profiling probes
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Construction of photo-affinity labeling agents
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Preparation of fluorescent or isotopically labeled biomolecules for imaging and analytical applications
Medicinal Chemistry and Drug Discovery
In the context of medicinal chemistry, compounds with reactive handles like NHS esters can serve as versatile building blocks for:
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Fragment-based drug discovery approaches
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Development of covalent inhibitors that form irreversible bonds with their targets
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Construction of drug delivery systems with controlled release properties
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